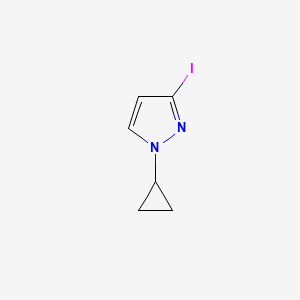

1-Cyclopropyl-3-iodo-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7IN2 |

|---|---|

Molecular Weight |

234.04 g/mol |

IUPAC Name |

1-cyclopropyl-3-iodopyrazole |

InChI |

InChI=1S/C6H7IN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 |

InChI Key |

CRISBUGHXNMSFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=CC(=N2)I |

Origin of Product |

United States |

General Context of Pyrazole Chemistry and Its Significance in Organic Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they form the core of a vast array of synthetic and naturally occurring molecules. nih.govmdpi.comglobalresearchonline.net The pyrazole (B372694) scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govglobalresearchonline.net This has led to the development of numerous pharmaceuticals with a pyrazole core, including anti-inflammatory drugs, anticancer agents, and agrochemicals. mdpi.comglobalresearchonline.net

The significance of pyrazoles in organic synthesis stems from their versatile reactivity. The pyrazole ring is aromatic and can undergo various substitution reactions. globalresearchonline.net The presence of two nitrogen atoms influences the electron distribution within the ring, allowing for regioselective functionalization. nih.gov Common synthetic routes to the pyrazole core include the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. nih.govmdpi.com

Importance of Halogenated Heterocycles As Synthetic Intermediates

Halogenated heterocycles are indispensable tools in the arsenal (B13267) of the synthetic organic chemist. The introduction of a halogen atom onto a heterocyclic ring provides a reactive handle for a multitude of chemical transformations. arkat-usa.org Iodinated heterocycles, in particular, are highly valued as precursors for cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. arkat-usa.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler building blocks.

The reactivity of the carbon-iodine bond makes 3-iodo-1H-pyrazole derivatives valuable intermediates for the synthesis of more complex substituted pyrazoles. arkat-usa.org The iodine atom can be readily displaced or participate in metal-catalyzed coupling reactions, providing access to a diverse range of pyrazole-based compounds that would be difficult to synthesize through other means. arkat-usa.org

The Unique Contribution of the Cyclopropyl Moiety in Modulating Molecular Properties and Reactivity

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is more than just a simple alkyl substituent. Its unique geometry and electronic properties impart significant changes to the molecules to which it is attached. The high degree of ring strain in the cyclopropyl group results in C-C bonds with increased p-character, leading to properties that are often compared to those of a double bond.

In the context of medicinal chemistry, the incorporation of a cyclopropyl group can have profound effects on a molecule's pharmacological profile. It can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. chemshuttle.com For instance, the replacement of a gem-dimethyl group with a cyclopropyl group has been shown to be a successful strategy in drug design. In agrochemical applications, the cyclopropyl group can enhance the soil binding affinity of herbicides. chemshuttle.com

Overview of Current Research Landscape Pertaining to 1 Cyclopropyl 3 Iodo 1h Pyrazole

Currently, dedicated research focusing exclusively on 1-Cyclopropyl-3-iodo-1H-pyrazole is limited. However, its constituent parts—the 1-cyclopropyl pyrazole (B372694) and the 3-iodo-pyrazole moieties—are subjects of active investigation. Research into cyclopropyl-containing pyrazoles is often driven by the search for new bioactive molecules in the pharmaceutical and agrochemical sectors. chemshuttle.combldpharm.com Similarly, the synthesis and reactivity of iodo-pyrazoles are continuously explored to develop new synthetic methodologies. arkat-usa.org

The synthesis of substituted 3-iodo-1H-pyrazole derivatives has been reported, often involving the protection of the pyrazole nitrogen followed by iodination. arkat-usa.org While a specific protocol for the direct synthesis of this compound is not readily found in mainstream literature, its synthesis can be envisioned through established methods of pyrazole ring formation followed by or preceded by N-cyclopropylation and C-iodination steps. The reactivity of this compound is expected to be dominated by the C-I bond, making it a prime candidate for cross-coupling reactions.

Scope and Objectives of Academic Inquiry into This Specific Compound

De Novo Ring Annulation Strategies for Pyrazole Core Formation

The construction of the pyrazole ring system is a fundamental step in the synthesis of this compound and its analogs. Two primary strategies for creating the pyrazole core are the condensation of hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloaddition reactions.

Condensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Precursors

The Knorr pyrazole synthesis and related condensation reactions represent a classic and widely used method for the formation of the pyrazole ring. dp.tech This approach involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. dp.techbeilstein-journals.org

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles via this method is the control of regioselectivity, as the reaction can potentially yield two different regioisomers. beilstein-journals.org The regiochemical outcome is influenced by the nature of the substituents on both the hydrazine and the dicarbonyl precursor, as well as the reaction conditions. For instance, the reaction of a monosubstituted hydrazine with a non-symmetrical β-diketone can lead to a mixture of pyrazole isomers. beilstein-journals.org

To directly synthesize an N-cyclopropyl pyrazole, cyclopropylhydrazine (B1591821) can be employed as the hydrazine component. The reaction of cyclopropylhydrazine with a suitable 1,3-dicarbonyl precursor under acidic or basic conditions can lead to the formation of a 1-cyclopropyl-1H-pyrazole derivative.

Table 1: Examples of Pyrazole Synthesis via Condensation Reactions

| Hydrazine Derivative | 1,3-Dicarbonyl Precursor | Product | Reference |

| Hydrazine | 1,3-Diketone | Pyrazole | |

| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethylpyrazole | dp.tech |

| Methylhydrazine | β-Ketoesters | Mixture of regioisomeric pyrazoles | beilstein-journals.org |

1,3-Dipolar Cycloaddition Approaches

A powerful and versatile alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. In the context of pyrazole synthesis, this typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). Current time information in Merrimack County, US.researchgate.net This method offers a high degree of control over the substitution pattern of the resulting pyrazole.

The in-situ generation of diazo compounds, for example, from N-tosylhydrazones, has made this approach more practical and safer. researchgate.net The subsequent reaction of the diazo compound with a terminal alkyne regioselectively furnishes 3,5-disubstituted pyrazoles. The regioselectivity is governed by both steric and electronic factors of the reacting partners. Current time information in Merrimack County, US.

This strategy can be adapted to produce a variety of substituted pyrazoles by choosing the appropriate diazo compound and alkyne. While this method is highly effective for creating substituted pyrazoles, the direct introduction of the cyclopropyl (B3062369) group at the N1 position during the cycloaddition step is less common and would require a pre-functionalized 1,3-dipole.

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| N-Tosylhydrazones | Terminal Alkynes | Base | 3,5-Disubstituted Pyrazoles | researchgate.net |

| Diazoacetonitrile | Nitroolefins | - | Multisubstituted Cyanopyrazoles | researchgate.net |

| Aldehydes (in-situ diazo formation) | Terminal Alkynes | - | 3,5-Disubstituted Pyrazoles | Current time information in Merrimack County, US. |

Regioselective Iodination Protocols

Once the pyrazole core is formed, the next crucial step towards the synthesis of this compound is the introduction of an iodine atom at the C3 position. The regioselectivity of this halogenation is paramount.

Direct Halogenation of 1-Cyclopropyl-1H-pyrazole

Direct electrophilic iodination of a pre-formed 1-cyclopropyl-1H-pyrazole can be a straightforward approach. The pyrazole ring is susceptible to electrophilic substitution, typically at the C4 position. However, by carefully selecting the iodinating agent and reaction conditions, iodination at other positions can be achieved.

For instance, the use of iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be effective for the C4-iodination of 1-aryl-3-CF3-pyrazoles. evitachem.com Achieving selective C3-iodination through direct halogenation can be more challenging and may depend on the directing effects of the substituents already present on the pyrazole ring.

Metalation-Directed Iodination Techniques

A more reliable method for achieving regioselective iodination is through a metalation-directed approach. This strategy involves the deprotonation of the pyrazole ring at a specific position using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source.

The C5-proton of the pyrazole ring is generally the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi). Trapping the resulting lithium pyrazolide with elemental iodine (I2) leads to the formation of the 5-iodo derivative. evitachem.com To achieve C3-iodination, a directed metalation strategy might be necessary, potentially involving a directing group at the N1 or C5 position that facilitates lithiation at the C3 position. However, for a simple 1-cyclopropyl-1H-pyrazole, direct lithiation at C3 is not typically favored. An alternative is to start with a pyrazole that is already substituted at the C5 position, which may direct lithiation to the C3 position.

A convenient route to 3-iodo-1H-pyrazole derivatives has been developed, which can then be subjected to N-functionalization. wikipedia.orgarkat-usa.org

Table 3: Regioselective Iodination of Pyrazoles

| Pyrazole Substrate | Reagents | Position of Iodination | Reference |

| 1-Aryl-3-CF3-pyrazole | I2, Ceric Ammonium Nitrate (CAN) | C4 | evitachem.com |

| 1-Aryl-3-CF3-pyrazole | n-BuLi, then I2 | C5 | evitachem.com |

| Substituted 1H-Pyrazoles | Various iodinating agents | - | arkat-usa.org |

N-Functionalization Strategies: Cyclopropylation of Iodopyrazoles

The final step in the targeted synthesis is the introduction of the cyclopropyl group onto the nitrogen atom of the 3-iodopyrazole intermediate.

A prominent method for the N-cyclopropylation of pyrazoles is through copper-catalyzed hydroamination of cyclopropenes. nih.gov This reaction involves the addition of the N-H bond of the pyrazole across the double bond of a cyclopropene (B1174273) in the presence of a copper catalyst. This method is highly regio- and diastereoselective and proceeds under mild conditions. It offers a direct route to N-cyclopropyl pyrazoles from readily available starting materials. nih.gov

Another potential, though less direct, approach is the Ullmann condensation. wikipedia.org This copper-catalyzed cross-coupling reaction is typically used for the formation of C-N bonds between an aryl halide and an amine. In principle, this reaction could be adapted for the N-cyclopropylation of 3-iodopyrazole using a cyclopropylamine (B47189) derivative, although this application is less commonly reported than N-arylation. The traditional Ullmann reaction often requires harsh conditions, but modern modifications have made it more versatile. wikipedia.org

Alternatively, a more classical N-alkylation approach can be employed. This involves the reaction of 3-iodo-1H-pyrazole with a cyclopropyl halide (e.g., bromocyclopropane) or a cyclopropyl sulfonate in the presence of a base. The basic conditions deprotonate the pyrazole, forming a nucleophilic pyrazolide anion that then displaces the leaving group on the cyclopropyl electrophile.

Table 4: N-Cyclopropylation of Pyrazoles

| Pyrazole Substrate | Cyclopropyl Source | Catalyst/Conditions | Method | Reference |

| Pyrazole | Cyclopropene | Copper Catalyst | Hydroamination | nih.gov |

| 3-Iodopyrazole | Cyclopropylamine (hypothetical) | Copper Catalyst | Ullmann Condensation | wikipedia.org |

| 3-Iodo-1H-pyrazole | Cyclopropyl bromide | Base (e.g., K2CO3) | N-Alkylation | - |

N-Alkylation with Cyclopropyl-Containing Reagents

The introduction of a cyclopropyl moiety onto the pyrazole nitrogen is a key step in the synthesis of the target compound. This transformation can be approached through several modern synthetic methods, primarily involving copper-catalyzed reactions.

A significant advancement in the N-cyclopropylation of pyrazoles involves the copper-catalyzed hydroamination of cyclopropenes. This method provides a direct and atom-economical route to N-cyclopropyl pyrazoles. Research has demonstrated that using a copper catalyst facilitates the enantioselective addition of pyrazoles to cyclopropenes under mild conditions, yielding chiral N-cyclopropyl pyrazoles with high levels of regio-, diastereo-, and enantiocontrol. researchgate.net For unsymmetrical pyrazoles, this reaction has been shown to favor addition at the more sterically hindered nitrogen atom. nih.gov While this method has been successfully applied to a range of pyrazole substrates, its application to 3-iodopyrazole specifically would require further investigation to ensure compatibility with the iodo substituent. researchgate.netnih.gov

Another promising strategy for N-cyclopropylation is the copper-promoted Chan-Lam coupling reaction, which typically involves the use of a cyclopropylboronic acid as the cyclopropyl source. This methodology has been effectively used for the N-cyclopropylation of anilines and other amines and could be adapted for pyrazoles. The reaction generally proceeds in the presence of a copper(II) salt, a ligand such as 2,2'-bipyridine, and a base.

While direct N-alkylation with cyclopropyl halides such as cyclopropyl bromide is a classical approach, it often requires harsh conditions and can lead to mixtures of N1 and N2 isomers, especially with unsymmetrical pyrazoles. The regioselectivity of such alkylations is influenced by steric and electronic factors of the substituents on the pyrazole ring.

Table 1: Examples of N-Alkylation of Pyrazoles with Various Reagents This table is representative of N-alkylation methods and may not directly reflect the synthesis of this compound.

| Pyrazole Substrate | Alkylating Reagent/Method | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | Good | mdpi.com |

| 3-Methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA | 1,2-DCE | 40 (N1 isomer) | mdpi.com |

| Pyrazole | Cyclopropene | Cu-catalyst | - | High | researchgate.netnih.gov |

Protective Group Chemistry in Pyrazole Synthesis and Transformations

The synthesis of polysubstituted pyrazoles, such as this compound, often necessitates the use of protecting groups to ensure regioselectivity and compatibility with subsequent reaction conditions. The NH proton of the pyrazole ring can interfere with many synthetic transformations, making its protection a crucial step.

Commonly used protecting groups for the pyrazole nitrogen include the tert-butoxycarbonyl (Boc) group and the 1-ethoxyethyl (EtOEt) group. researchgate.netarkat-usa.org The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions. However, studies have shown that the N-Boc group on 3-iodopyrazole can be unstable in the presence of organolithium compounds, which are often used in functionalization reactions. arkat-usa.org A mild and selective method for the deprotection of N-Boc protected pyrazoles using sodium borohydride (B1222165) in ethanol (B145695) at room temperature has been reported, offering an alternative to acidic cleavage. arkat-usa.org

The EtOEt group is introduced by reacting the pyrazole with ethyl vinyl ether, often in the presence of a catalytic amount of acid like trifluoroacetic acid (TFA). researchgate.net This protecting group has been shown to be stable under various conditions, including Sonogashira cross-coupling reactions. researchgate.netarkat-usa.org A significant advantage of the EtOEt group is its facile removal under mild acidic conditions. researchgate.net Research has detailed the synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, which serves as a key intermediate for further functionalization. researchgate.net It was noted that during the protection of some disubstituted pyrazoles with ethyl vinyl ether, migration of the EtOEt group can occur under acidic conditions. researchgate.net

The p-methoxybenzyl (PMB) group is another versatile protecting group for pyrazoles. It can be removed by treatment with trifluoroacetic acid, offering a reliable deprotection strategy. clockss.org The tetrahydropyranyl (THP) group has also been utilized, particularly in green synthetic approaches, and can be removed under acidic conditions. rsc.org

Table 2: Protecting Groups for Pyrazole Synthesis

| Protecting Group | Introduction Reagent | Deprotection Conditions | Reference |

|---|---|---|---|

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions; NaBH₄/EtOH | arkat-usa.orgarkat-usa.org |

| 1-Ethoxyethyl (EtOEt) | Ethyl vinyl ether/TFA (cat.) | Mild acidic conditions | researchgate.netresearchgate.net |

| p-Methoxybenzyl (PMB) | PMB-Cl/Base | Trifluoroacetic acid (TFA) | clockss.org |

| Tetrahydropyranyl (THP) | Dihydropyran/Acid (cat.) | Acidic conditions | rsc.org |

Strategic Building Block for Complex Heterocyclic Systems

The inherent reactivity of the C-I bond in this compound makes it an ideal starting material for the synthesis of complex, fused heterocyclic systems. The iodo group serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the elaboration of the pyrazole core into more intricate structures.

A prime example of its application is in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant biological activity, including the inhibition of kinases such as Bruton's tyrosine kinase (Btk). google.com The general strategy involves the use of a substituted pyrazole as a precursor for the construction of the fused pyrimidine (B1678525) ring. While direct synthesis routes from this compound are conceptually feasible, related methodologies often start with the corresponding 3-aminopyrazole (B16455), which can be derived from the 3-iodo derivative. For instance, the synthesis of N-(1H-pyrazol-3-yl)pyrimidin-4-amine cores, found in potent kinase inhibitors, often utilizes a nucleophilic substitution reaction between a 3-aminopyrazole and a substituted pyrimidine. nih.gov

The cyclopropyl moiety at the N1-position is not merely a passive substituent. Its presence can influence the solubility, metabolic stability, and conformational rigidity of the final molecule, which are critical parameters in drug design. The synthesis of such complex heterocyclic systems often relies on palladium-catalyzed cross-coupling reactions, where the 3-iodo-pyrazole core readily participates.

Precursor for Advanced Molecular Scaffolds and Organic Frameworks

The concept of molecular scaffolds is central to modern drug discovery, providing a three-dimensional framework upon which functional groups can be appended to interact with biological targets. This compound is an excellent precursor for such scaffolds due to the predictable and versatile reactivity of its C-I bond.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are routinely employed to functionalize the 3-position of the pyrazole ring. rsc.orgarkat-usa.orgorganic-chemistry.org This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and vinyl groups, thereby generating a diverse library of molecular scaffolds.

For example, the Suzuki-Miyaura coupling of a 3-iodopyrazole with various boronic acids or esters can introduce diverse aromatic and heteroaromatic rings, forming the core of many kinase inhibitors. rsc.orgorganic-chemistry.org The Sonogashira coupling with terminal alkynes provides access to alkynyl-pyrazoles, which are themselves versatile intermediates for further transformations or can be incorporated into conjugated organic materials. arkat-usa.orgwikipedia.org

The table below summarizes some of the key cross-coupling reactions that can be employed with this compound to generate advanced molecular scaffolds.

| Reaction Name | Coupling Partner | Resulting Scaffold | Potential Applications |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | 3-Aryl/Heteroaryl-1-cyclopropyl-1H-pyrazole | Kinase Inhibitors, Medicinal Chemistry |

| Sonogashira Coupling | Terminal Alkyne | 3-Alkynyl-1-cyclopropyl-1H-pyrazole | Organic Electronics, Natural Product Synthesis |

| Heck Coupling | Alkene | 3-Alkenyl-1-cyclopropyl-1H-pyrazole | Polymer Chemistry, Fine Chemicals |

| Buchwald-Hartwig Amination | Amine | 3-Amino-1-cyclopropyl-1H-pyrazole | Agrochemicals, Pharmaceutical Intermediates |

Contributions to Diversity-Oriented Synthesis (DOS) via C-I Bond Reactivity

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore new areas of chemical space and identify novel biological probes. The reactivity of the C-I bond in this compound is a key enabler for DOS strategies. By leveraging a common starting material, a multitude of derivatives with varying substitution patterns and stereochemistry can be rapidly generated.

The chemoselective nature of palladium-catalyzed cross-coupling reactions allows for the sequential functionalization of the pyrazole core. For instance, a Suzuki coupling at the 3-position could be followed by a C-H activation at another position on the pyrazole or the newly introduced substituent, leading to a rapid increase in molecular complexity.

A hypothetical DOS campaign starting from this compound could involve parallel synthesis techniques where the pyrazole is subjected to a panel of different cross-coupling partners (e.g., a library of boronic acids, alkynes, and amines). This approach would efficiently generate a library of compounds with diverse functionalities at the 3-position, which can then be screened for biological activity. The cyclopropyl group, in this context, acts as a constant structural element that can favorably influence the pharmacokinetic properties of the library members.

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their atom economy and efficiency. beilstein-journals.org While direct participation of this compound in a classical MCR might be less common, its derivatives are key components in the design of such reactions.

For instance, the synthesis of highly substituted pyrazoles can be achieved through MCRs involving hydrazines, 1,3-dicarbonyl compounds, and another component. beilstein-journals.org The 3-iodo-1-cyclopropyl-1H-pyrazole can be transformed into a suitable precursor for an MCR. For example, conversion to a 3-formyl or 3-acetyl derivative through a metal-halogen exchange followed by quenching with an appropriate electrophile would yield a dicarbonyl-like precursor. This precursor could then participate in a condensation-based MCR to construct more complex heterocyclic systems.

Furthermore, the products derived from the initial functionalization of this compound can serve as substrates for subsequent MCRs. An alkynyl-pyrazole, synthesized via a Sonogashira coupling, can undergo a [3+2] cycloaddition with an azide (B81097) in a "click" chemistry MCR to form a triazole-pyrazole hybrid scaffold, further expanding molecular diversity from a single, versatile building block.

Electronic Structure Analysis and Aromaticity Assessment of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that adheres to Hückel's rule, possessing 6 π-electrons in a five-membered ring. beilstein-journals.org This system includes a lone pair from one nitrogen atom and two formal double bonds, leading to significant electron delocalization and aromatic stabilization. beilstein-journals.orgnih.gov The aromaticity of the pyrazole core in this compound is a key determinant of its stability and reactivity.

Computational studies on pyrazole and its derivatives consistently show a high degree of aromaticity, often quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). purkh.comnih.gov For the parent pyrazole, the HOMA value is high, indicating significant aromatic character. purkh.com The presence of substituents at the N1, C3, and C5 positions can modulate this aromaticity. In this compound, the N1-cyclopropyl group and the C3-iodo group influence the electronic distribution within the ring. While the cyclopropyl group can interact with the pyrazole's π-system, the iodine atom primarily exerts an inductive electron-withdrawing effect. DFT calculations on related substituted pyrazoles show that electron-withdrawing groups can, in some cases, enhance aromaticity. rsc.org

The electronic structure of the pyrazole ring is characterized by a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). nih.gov The N1 nitrogen's lone pair is integral to the aromatic sextet, while the N2 nitrogen's lone pair lies in the plane of the ring. nih.gov This arrangement influences the molecule's properties, including its ability to form hydrogen bonds and its reactivity towards electrophiles and nucleophiles.

Conformational Analysis of the Cyclopropyl Substituent and its Influence

The conformational preference of the cyclopropyl group attached to the N1 position of the pyrazole ring is a critical aspect of the molecule's three-dimensional structure. The cyclopropane (B1198618) ring has unique electronic properties, with its Walsh orbitals (or 3e' orbitals) capable of interacting with adjacent π-systems. nih.govresearchgate.net This interaction is maximized when the plane of the cyclopropyl ring is oriented in a specific way relative to the pyrazole ring.

Computational studies on N-cyclopropyl heterocycles and other cyclopropane-substituted systems reveal a preference for a "bisected" conformation, where the C-H bond of the cyclopropyl group's methine or the plane of the ring itself eclipses the plane of the attached aromatic ring. nih.govresearchgate.net This alignment allows for optimal overlap between the cyclopropyl's Walsh orbitals and the pyrazole's π-orbitals, leading to electronic stabilization. This conjugative interaction can influence the reactivity of the pyrazole ring. nih.govacs.org

The rotation of the cyclopropyl group around the N1-C(cyclopropyl) bond is associated with a rotational energy barrier. DFT calculations can estimate the height of this barrier, providing insight into the conformational flexibility of the molecule at different temperatures. researchgate.net Steric interactions between the cyclopropyl hydrogens and the adjacent C5-hydrogen of the pyrazole ring can also influence the preferred conformation.

Tautomerism and Prototropic Equilibria in Related Pyrazole Systems

While this compound itself is N-substituted and thus cannot exhibit the common annular prototropic tautomerism, understanding this phenomenon in related pyrazole systems is crucial for contextualizing its chemistry. In N-unsubstituted pyrazoles, a proton can migrate between the two nitrogen atoms (N1 and N2), leading to two different tautomeric forms. nih.gov For a 3-substituted pyrazole, this equilibrium is between the 1H,3-substituted and 1H,5-substituted forms.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, solvent effects, and temperature. nih.govnih.gov Computational studies, often using DFT methods, have been instrumental in predicting the relative stabilities of these tautomers. nih.govpurkh.com For instance, electron-donating groups tend to favor the tautomer where the NH group is adjacent to the substituent, while electron-withdrawing groups often stabilize the other form. nih.govnih.gov The presence of water or other protic solvents can significantly lower the energy barrier for the proton transfer by facilitating intermolecular hydrogen bonding. nih.gov

| Pyrazole System | Tautomer 1 | Tautomer 2 | Environment | Most Stable Tautomer | Energy Difference (kJ/mol) |

|---|---|---|---|---|---|

| 3-Methylpyrazole | 1H,3-Methyl | 1H,5-Methyl | Gas Phase | 1H,3-Methyl | ~4 |

| 3-Nitropyrazole | 1H,3-Nitro | 1H,5-Nitro | Gas Phase | 1H,5-Nitro | ~12 |

| Parent Pyrazole | 1H-pyrazole | 3H-pyrazole | Gas Phase | 1H-pyrazole | >95 |

Reaction Mechanism Elucidation for Synthetic Transformations (e.g., Transition State Calculations for Cross-Couplings)

The C3-iodo group in this compound makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. Computational chemistry, particularly DFT, plays a vital role in elucidating the mechanisms of these transformations.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of the reaction's feasibility, the height of the activation energy barrier, and the geometry of the transition state. For a Suzuki coupling, for example, the catalytic cycle typically involves oxidative addition of the iodopyrazole to a palladium(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

Transition state calculations can pinpoint the key structural features of the molecule as it moves from one intermediate to the next. For instance, in the oxidative addition step, the C-I bond of the pyrazole elongates as the new C-Pd and Pd-I bonds begin to form. Understanding these mechanistic details is crucial for optimizing reaction conditions, such as the choice of catalyst, ligand, base, and solvent, to improve yields and selectivity. Computational studies on related halopyrazoles have provided valuable insights into these processes. nih.gov

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Structural Verification and Mechanistic Understanding

Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for structural verification. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be performed with a high degree of accuracy using DFT. mdpi.comrdd.edu.iqnih.gov

The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). rsc.orgfu-berlin.dersc.org By optimizing the geometry of this compound and then performing a GIAO calculation, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts with experimental data can confirm the molecular structure and the assignment of specific resonances. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or conformational averaging. rsc.orgfu-berlin.de

Similarly, the calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the IR spectrum. rdd.edu.iqnih.gov These calculations help in assigning the observed bands to specific molecular motions, such as C-H stretches, C=C stretches of the pyrazole ring, and vibrations involving the cyclopropyl and iodo substituents. The absence of imaginary frequencies in the calculation confirms that the optimized structure corresponds to a true energy minimum. nih.gov

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C3 | 145.2 | 147.1 | 1.9 |

| C4 | 105.8 | 106.5 | 0.7 |

| C5 | 133.4 | 134.0 | 0.6 |

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Derivatives (excluding biological activity correlations)

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For derivatives of this compound, QSAR models could be developed to predict their reactivity in specific chemical reactions, without considering biological activity. researchgate.net

For instance, a QSAR study could correlate the rate of a Suzuki coupling reaction for a series of substituted 1-cyclopropyl-pyrazoles with various calculated molecular descriptors. These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. nih.gov

By developing a statistically robust QSAR model, the reactivity of new, unsynthesized pyrazole derivatives could be predicted. This approach can guide synthetic efforts by identifying derivatives with desired reactivity profiles, for example, those that are more or less susceptible to a particular chemical transformation. Such studies are valuable in the rational design of molecules for specific chemical applications. biointerfaceresearch.com

Analysis of Substituent Effects on Pyrazole Ring Electron Density

The cyclopropyl group at the N1 position and the iodine atom at the C3 position significantly influence the electron density distribution within the pyrazole ring of this compound. These substituent effects can be analyzed computationally through methods like Natural Bond Orbital (NBO) analysis or by examining the distribution of electrostatic potential (ESP) charges. rsc.org

The cyclopropyl group is generally considered to be weakly electron-donating through a combination of inductive and conjugative effects. nih.gov Its Walsh orbitals can donate electron density into the pyrazole's π-system, particularly influencing the adjacent N1 and C5 positions. researchgate.net

Conversely, the iodine atom is an electronegative halogen and primarily exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the pyrazole ring towards electrophilic substitution, particularly at the adjacent C4 position. The iodine atom can also exhibit a weak, electron-donating resonance effect (+R effect) due to its lone pairs, but this is generally outweighed by its inductive withdrawal.

Computational analysis can quantify these effects by calculating the partial atomic charges on each atom of the ring. Such studies on substituted pyrazoles have shown that electron-withdrawing groups decrease the electron density on the ring carbons, making them more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. nih.govnih.govresearchgate.net The interplay of the donating cyclopropyl group and the withdrawing iodo group creates a unique electronic environment in this compound that dictates its chemical behavior.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Mechanistic Elucidation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-cyclopropyl-3-iodo-1H-pyrazole and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the cyclopropyl (B3062369) and pyrazole (B372694) protons. The protons of the cyclopropyl group typically appear as a complex multiplet in the upfield region of the spectrum. The pyrazole ring protons will exhibit characteristic chemical shifts, with their positions influenced by the electronic effects of the cyclopropyl and iodo substituents.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the molecule. The carbon attached to the iodine atom is expected to be significantly shifted due to the heavy atom effect. The carbon atoms of the cyclopropyl group and the pyrazole ring will also have distinct and predictable chemical shifts. researchgate.net The analysis of coupling constants, both proton-proton and proton-carbon, can further elucidate the connectivity and stereochemistry of the molecule. For derivatives of this compound, changes in the NMR spectra can be used to confirm the position of new functional groups and to analyze the stereochemical outcome of reactions. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 1.16 (t), 1.69 (d), 3.34 (dq), 3.50 (dq), 5.59 (q), 6.87 (d), 7.65 (dd) | Not specified |

| 1-(1-Ethoxyethyl)-1H-pyrazole-3-carbaldehyde | 9.98 (d), 7.65 (dd), 6.87 (d), 5.59 (q), 3.50 (dq), 3.34 (dq), 1.69 (d), 1.16 (t) | Not specified |

Note: This table is populated with data for related pyrazole derivatives to illustrate the type of information obtained from NMR spectroscopy. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and its reaction products. By providing a highly accurate mass measurement, often to within a few parts per million, HRMS allows for the unambiguous confirmation of the molecular formula. researchgate.net

For this compound (C₆H₇IN₂), the theoretical monoisotopic mass can be calculated with high precision. Experimental HRMS analysis of a synthesized sample should yield a mass that is in very close agreement with this theoretical value, thereby confirming the elemental composition. The characteristic isotopic pattern of iodine (¹²⁷I is the only stable isotope) simplifies the interpretation of the mass spectrum.

When this compound undergoes a reaction, HRMS is used to determine the exact mass of the resulting product. This information is crucial for confirming that the desired transformation has occurred and for identifying any unexpected byproducts. For instance, in a cross-coupling reaction where the iodine atom is replaced by another group, the HRMS data will reflect the change in the elemental formula.

Table 2: Theoretical and Observed HRMS Data for a Pyrazole Derivative

| Compound | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

|---|

Note: This table shows representative HRMS data for a derivative to illustrate the accuracy of the technique. epfl.ch

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis can confirm the connectivity of the atoms, the planarity of the pyrazole ring, and the conformation of the cyclopropyl group relative to the heterocyclic ring. spast.org This technique is particularly valuable for establishing the stereochemistry of chiral centers that may be introduced during a reaction. The crystal packing, which reveals intermolecular interactions such as hydrogen bonding and π-stacking, can also be elucidated. researchgate.net

The structural parameters obtained from X-ray crystallography serve as a benchmark for computational models and can provide insights into the physical properties of the material.

Table 3: Representative Crystallographic Data for Pyrazole Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|---|---|

| Compound (I) | Monoclinic | P2₁/n | N-H···O | - |

| Compound (II) | Triclinic | P-1 | N-H···O | - |

Note: This table presents generalized data for pyrazolone (B3327878) derivatives to demonstrate the type of information obtained from X-ray crystallography. spast.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for monitoring the progress of its reactions. nih.govresearchgate.net These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR and Raman spectra of this compound will exhibit characteristic bands for the C-H stretching and bending vibrations of the cyclopropyl and pyrazole rings, as well as the C=C and C=N stretching vibrations of the pyrazole ring. derpharmachemica.com The C-I stretching vibration will also be present, although it may be weak and in the far-infrared region.

During a chemical reaction, changes in the IR and Raman spectra can be used to track the disappearance of starting materials and the appearance of products. For example, if the iodine atom is replaced in a substitution reaction, the C-I vibrational mode will disappear, and new bands corresponding to the new functional group will emerge. This makes these techniques valuable for real-time reaction monitoring.

Table 4: Characteristic Vibrational Frequencies for Pyrazole and its Derivatives

| Vibrational Mode | Pyrazole (cm⁻¹) nih.gov | (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole (cm⁻¹) derpharmachemica.com |

|---|---|---|

| N=N stretch | - | 1427 |

| C-N stretch | - | 1200–1130 |

| C-H stretch (aromatic) | - | 3081–3026 |

| C=C stretch (aromatic) | - | 1597, 1552 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing the extent of conjugation in derivatives of this compound. researchgate.netrsc.org The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the pyrazole ring. The position and intensity of these bands are influenced by the substituents on the ring. researchgate.netmdpi.com

When the iodine atom is replaced by a group that extends the conjugated system, a bathochromic (red) shift in the absorption maximum (λmax) is typically observed. This shift to longer wavelengths indicates a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By analyzing the UV-Vis spectra of a series of derivatives, it is possible to systematically study the effects of different functional groups on the electronic structure of the pyrazole core.

Table 5: UV-Vis Absorption Data for Pyrazole Derivatives

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Pyrazole ligand pypz R(16)py | CH₂Cl₂ | ~300 |

| Silver compound 19 | CH₂Cl₂ | ~320 |

| 1H-1,2,3-triazole (gas phase) | - | 206 |

Note: This table includes data for related pyrazole compounds to illustrate the information obtained from UV-Vis spectroscopy. rsc.orgresearchgate.net

Future Research Trajectories and Emerging Challenges for 1 Cyclopropyl 3 Iodo 1h Pyrazole Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. researchgate.net The future of 1-cyclopropyl-3-iodo-1H-pyrazole synthesis lies in the adoption of green chemistry principles, which prioritize the use of environmentally benign solvents, renewable resources, and energy-efficient processes. nih.govthieme-connect.com

Key strategies in this domain include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes environmental impact and can simplify product purification. researchgate.nettandfonline.com Grinding techniques are one such solvent-free approach. researchgate.net

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry, offering a safe, abundant, and environmentally friendly reaction medium. researchgate.netthieme-connect.comacs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. researchgate.netacs.org

Recent advancements have highlighted the use of catalysts like nano-ZnO and CeO2/SiO2 in green protocols for pyrazole synthesis, demonstrating high yields and shorter reaction times. thieme-connect.comnih.gov The development of such catalytic systems is crucial for making the synthesis of compounds like this compound more sustainable.

Exploration of Novel Catalytic Systems for Efficient Transformations

The functionalization of the pyrazole core, particularly at the C-H bonds, is a significant area of research. rsc.org Transition-metal-catalyzed C-H activation offers a direct and atom-economical approach to introduce new functional groups, bypassing the need for pre-functionalized starting materials. rsc.org

Future research will likely focus on:

Palladium and Rhodium Catalysis: These metals have shown promise in the C-H alkenylation and arylation of pyrazoles. researchgate.netacs.orghw.ac.uk For instance, palladium catalysts combined with pyridine (B92270) have been used for the oxidative alkenylation of pyrazoles. acs.org

Copper Catalysis: Copper complexes have demonstrated catalytic activity in the synthesis of pyrazole derivatives, including the formation of cyclic carbonates. researchgate.net

Photoredox Catalysis: The use of visible light and photosensitizers like [Ru(bpy)3]2+ can trigger a variety of organic transformations under mild conditions, offering a green alternative to traditional catalytic methods. researchgate.net

The development of novel ligand systems is also critical for controlling the regioselectivity and efficiency of these catalytic transformations. mdpi.com For example, the use of specific ligands can direct the functionalization to either the C4 or C5 position of the pyrazole ring. researchgate.net

Stereoselective Synthesis of Chiral Analogs and Derivations

The introduction of chirality into pyrazole-containing molecules is of significant interest, as it can profoundly influence their biological activity. The stereoselective synthesis of chiral analogs of this compound presents a considerable challenge and a key area for future research.

Promising approaches include:

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as tert-butanesulfinamide, can guide the stereochemical outcome of a reaction, leading to the formation of a single enantiomer. rsc.orgrsc.org

Organocatalysis: Asymmetric organocatalysis, employing small organic molecules as catalysts, has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including dihydropyrano[2,3-c]pyrazoles. metu.edu.tr

Asymmetric Cyclopropanation: The development of catalytic methods for the asymmetric cyclopropanation of alkenes provides a direct route to chiral cyclopropane-containing molecules. nih.govacs.org This is particularly relevant for the synthesis of derivatives of this compound.

Formal Nucleophilic Substitution: The diastereoselective substitution of pre-existing chiral cyclopropanes offers a pathway to densely substituted, enantiomerically enriched cyclopropyl (B3062369) derivatives. mdpi.com

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of compound libraries has driven the integration of automated synthesis and flow chemistry platforms. researchgate.net These technologies offer precise control over reaction parameters, enhanced safety, and the ability to perform multistep syntheses in a continuous fashion. researchgate.netrsc.org

Key advantages for the synthesis of pyrazole derivatives include:

Rapid Optimization: Flow chemistry allows for the rapid optimization of reaction conditions, significantly reducing the time required for methods development. rsc.org

Scalability: Reactions developed in flow can often be scaled up more easily and safely than their batch counterparts. mdpi.com

Library Generation: Automated platforms enable the high-throughput synthesis of diverse compound libraries, which is invaluable for drug discovery and materials science. nih.gov

Recent work has demonstrated the automated multistep synthesis of 2-pyrazolines in continuous flow, highlighting the potential of this technology for the efficient production of pyrazole-based compounds. rsc.orgrsc.org

Computational Design and Discovery of Novel Pyrazole Derivatives with Desired Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis. nih.govmdpi.comaip.org DFT calculations can provide valuable insights into reaction mechanisms, predict the reactivity of molecules, and guide the design of new derivatives with desired properties. nih.govresearchgate.net

Applications in pyrazole chemistry include:

Reactivity Prediction: DFT can be used to calculate quantum chemical parameters that correlate with the chemical reactivity of pyrazole derivatives. nih.gov

Mechanism Elucidation: Computational studies can help to understand the intricate details of reaction pathways, such as the regio- and stereoselectivity of cycloaddition reactions. mdpi.com

Catalyst Design: DFT can aid in the design of new and more efficient catalysts by modeling the interactions between the catalyst, substrates, and intermediates. acs.org

Ligand-Based Design: Computational approaches like pharmacophore modeling and QSAR can be used to design novel pyrazole derivatives with specific biological activities. nih.gov

Investigation of Under-explored Reaction Pathways and Mechanistic Insights

While significant progress has been made in the synthesis and functionalization of pyrazoles, there remain under-explored reaction pathways and a need for deeper mechanistic understanding. The iodo-substituent in this compound, for instance, serves as a versatile handle for a variety of cross-coupling reactions, but its full potential in novel transformations is yet to be realized.

Future research directions may include:

Oxidation-Induced N-N Coupling: Mechanistic studies on the formation of the pyrazole ring through oxidation-induced N-N coupling in diazatitanacycles have revealed the critical role of oxidant coordination. rsc.orgnih.gov Further investigation into such novel ring-forming strategies could lead to new synthetic methodologies that avoid hazardous reagents like hydrazine (B178648). researchgate.net

C-H Functionalization Mechanisms: While transition-metal-catalyzed C-H functionalization is a powerful tool, a detailed understanding of the reaction mechanisms is often lacking. hw.ac.ukresearchgate.net Combined experimental and computational studies are needed to elucidate the intricate steps of these transformations. hw.ac.uk

Domino and Cascade Reactions: The development of novel domino and cascade reactions, where multiple bond-forming events occur in a single pot, offers an elegant and efficient approach to the synthesis of complex pyrazole-containing scaffolds. researchgate.net

By systematically exploring these uncharted territories, chemists can unlock new synthetic strategies and expand the chemical space accessible from this compound and related compounds.

Q & A

Q. What are the standard synthetic routes for preparing 1-Cyclopropyl-3-iodo-1H-pyrazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling. For example, cyclopropylboronic acid reacts with 3-iodopyrazole in the presence of a palladium catalyst and a base (e.g., Na₂CO₃) under reflux in a solvent like dioxane/water . Optimization of reaction time and catalyst loading is critical to achieving yields >70%. Characterization is performed via NMR and mass spectrometry to confirm the cyclopropane ring and iodine substitution .

Q. How should researchers characterize this compound to confirm structural integrity?

Key techniques include:

- ¹H/¹³C NMR : To verify the cyclopropyl group (e.g., δ ~1.0–1.5 ppm for cyclopropyl protons) and pyrazole ring protons (δ ~6.5–8.0 ppm) .

- Mass Spectrometry (EI/ESI) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 261) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the cyclopropyl group .

Q. What precautions are necessary to ensure the stability of this compound during experiments?

The compound is light- and moisture-sensitive due to the reactive C–I bond. Store under inert gas (Ar/N₂) at –20°C in amber vials. Use freshly distilled THF or DMF to prevent decomposition during reactions .

Advanced Research Questions

Q. How can this compound be functionalized for diverse applications?

The iodine atom serves as a versatile handle for cross-coupling. For example:

- Sonogashira Coupling : React with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI to install alkynyl groups .

- Buchwald-Hartwig Amination : Introduce amines (e.g., morpholine) via Pd-catalyzed C–N coupling . Monitor reaction progress via TLC and isolate products via column chromatography (silica gel, hexane/EtOAc).

Q. How do structural modifications of this compound impact biological activity in cannabinoid receptor studies?

SAR studies show that substituents at the pyrazole 3-position (e.g., iodo, ethynyl) enhance CB1 receptor binding affinity. For instance, replacing iodine with ethyl groups reduced Kᵢ values from 5 nM to >100 nM in CB1 antagonists . Use radioligand binding assays (³H-SR141716A) and human liver microsome stability tests to evaluate pharmacokinetic profiles .

Q. How can researchers resolve contradictions in spectral data during characterization?

Conflicting NMR signals may arise from rotamers or impurities. Strategies include:

- Variable Temperature NMR : To coalesce split peaks caused by hindered rotation .

- HPLC Purification : Remove trace impurities using C18 columns (MeCN/H₂O gradient).

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals .

Q. What methodologies are used to profile the biological activity of derivatives in metabolic syndrome models?

Q. What challenges arise in purifying this compound, and how are they addressed?

The compound’s lipophilicity complicates silica gel chromatography. Use:

- Gradient Elution : Start with nonpolar solvents (hexane) and gradually increase polarity (EtOAc) .

- Prep-TLC : For small-scale purification with 0.5 mm silica plates.

Q. Are there alternative synthetic strategies beyond Suzuki-Miyaura coupling?

Yes:

- Direct Cyclopropanation : Treat 3-iodo-1H-pyrazole with diazocyclopropane in the presence of Rh₂(OAc)₄ .

- Halogen Exchange : Substitute bromine at the 3-position with iodine via Finkelstein reaction (NaI, acetone) .

Q. How can researchers analyze degradation products under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.